1-azido-3-bromo-5-fluorobenzene
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Overview
Description
1-Azido-3-bromo-5-fluorobenzene is an organic compound with the molecular formula C6H3BrFN3 and a molecular weight of 216.98 g/mol. It belongs to the class of aromatic halogenated and azido compounds, which are widely used in organic synthesis and material science. This compound exhibits unique physical and chemical properties, making it a promising candidate for various applications in scientific research and industry.
Preparation Methods
1-Azido-3-bromo-5-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 1-azido-3-fluorobenzene or 1-azido-3-bromobenzene, followed by the substitution of the other halogen atom with fluorine or bromine. The synthesis can also be achieved using the Sandmeyer reaction, the Finkelstein reaction, and the Ullmann reaction. These methods typically involve specific reaction conditions, such as the use of appropriate solvents, temperatures, and catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
1-Azido-3-bromo-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The azido group can be reduced to an amine, while the bromine and fluorine atoms can undergo oxidation reactions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and appropriate solvents . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Azido-3-bromo-5-fluorobenzene has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds.
Material Science: Its unique properties make it valuable in the development of new materials.
Biological Labeling: It can be used as a labeling agent for biological molecules.
Chemical Reactions: It is employed as a reagent in various chemical reactions.
Mechanism of Action
The mechanism by which 1-azido-3-bromo-5-fluorobenzene exerts its effects involves its reactivity and stability. The azido group is highly reactive and can participate in various chemical reactions, while the bromine and fluorine atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Azido-3-bromo-5-fluorobenzene can be compared with other halogenated azido compounds, such as:
- 1-Azido-3-fluorobenzene
- 1-Azido-3-bromobenzene
- 1-Azido-4-bromo-2-fluorobenzene
These compounds share similar properties but differ in their specific halogenation patterns, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific combination of azido, bromine, and fluorine groups, which confer distinct properties and reactivity.
Properties
CAS No. |
1857879-51-6 |
---|---|
Molecular Formula |
C6H3BrFN3 |
Molecular Weight |
216 |
Purity |
95 |
Origin of Product |
United States |
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